4-Azetidinomethyl-4'-bromobenzophenone

Description

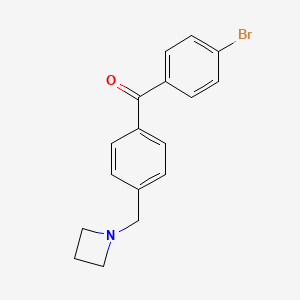

4-Azetidinomethyl-4'-bromobenzophenone is a substituted benzophenone derivative characterized by a bromine atom at the para position of one phenyl ring and an azetidinomethyl group (a four-membered nitrogen-containing ring) at the para position of the other phenyl ring.

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJINXCZGPAMISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642798 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-43-9 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-bromobenzophenone typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as 3-chloropropylamine, under basic conditions.

Attachment to Benzophenone: The azetidine ring is then attached to the benzophenone structure through a nucleophilic substitution reaction. This involves the reaction of the azetidine with 4’-bromobenzophenone in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 4-Azetidinomethyl-4’-bromobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-bromobenzophenone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted azetidinomethyl derivatives.

Oxidation: Formation of benzophenone derivatives with oxidized functional groups.

Reduction: Formation of reduced benzophenone derivatives.

Scientific Research Applications

4-Azetidinomethyl-4’-bromobenzophenone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in preclinical studies for its anticancer properties.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-bromobenzophenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound is believed to:

Inhibit Cell Proliferation: By interfering with the cell cycle and inducing apoptosis in cancer cells.

Target Specific Enzymes: Such as kinases or proteases involved in cancer cell survival and proliferation.

Modulate Signaling Pathways: Affecting pathways like the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K) pathway.

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

- Molecular Formula: Likely C₁₇H₁₆BrNO (based on 3-Azetidinomethyl-4'-bromobenzophenone ).

- Molecular Weight : ~330.22 g/mol .

- Physical State: Solid at room temperature (common for benzophenone derivatives).

- Density: Estimated ~1.407 g/cm³ (similar to 3-azetidinomethyl analog) .

- Boiling Point : ~430°C (predicted for related structures) .

- Acidity (pKa) : ~8.10, indicating weak basicity due to the azetidine moiety .

Comparison with Similar Compounds

The following table compares 4-Azetidinomethyl-4'-bromobenzophenone with structurally related benzophenone derivatives:

Key Findings:

Halogen Position: Bromine at the para position (as in 4-bromobenzophenone) stabilizes intermediates in cross-coupling reactions, whereas iodine in 4'-bromo-4-iodobenzophenone allows sequential functionalization .

Thermal and Polymorphic Behavior: 4-Bromobenzophenone exhibits polymorphism, with the monoclinic form being more thermally stable (Tm = 355.2 K) than the triclinic polymorph (Tm = 354 K) . The azetidinomethyl analog’s melting point is predicted to be higher (~430°C) due to increased molecular rigidity .

Solubility and Applications: 2-Amino-4'-bromobenzophenone is soluble in alcohols and ethers, making it suitable for solution-phase synthesis . In contrast, the azetidinomethyl derivative’s solubility profile is likely influenced by its basic nitrogen, favoring polar aprotic solvents (e.g., DMF or DMSO). The acetoxy group in 2-acetoxy-4'-bromobenzophenone improves solubility in organic matrices, useful in polymer composites .

Safety and Handling: Brominated benzophenones generally require precautions due to skin/eye irritation risks (e.g., 4'-bromoacetophenone in ). The azetidinomethyl group may necessitate additional handling measures (e.g., pH control) to avoid decomposition .

Biological Activity

4-Azetidinomethyl-4'-bromobenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique azetidine ring and a bromobenzophenone moiety, which contribute to its distinct chemical properties and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 330.2 g/mol. The structure includes an azetidine ring, which is a four-membered nitrogen-containing ring, and a bromobenzophenone unit.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 330.2 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Enzymes : It may inhibit kinases or proteases that are crucial for cancer cell survival and proliferation.

- Modulation of Signaling Pathways : The compound can affect pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are integral to cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis and inhibit cell migration suggests its potential as a therapeutic agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.

Case Studies

-

Anticancer Efficacy :

- A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.

-

Antimicrobial Activity :

- In a separate investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than those required for standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research Applications

The unique properties of this compound make it valuable for various scientific research applications:

- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.

- Biological Studies : Investigated for understanding cellular mechanisms related to cancer and microbial infections.

- Material Science : Explored for developing new materials due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.